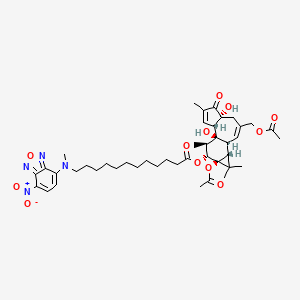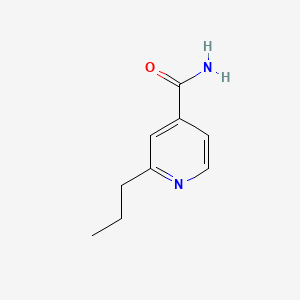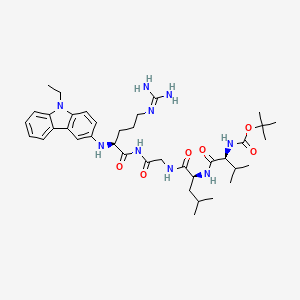
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid is a polyionic polyester of phosphoric acid and the dihydrochalcone phloretin. It is known for its ability to inhibit the action of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. This compound has been studied for its potential therapeutic applications, particularly in the regulation of thyroid hormone secretion and its anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions: 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid is synthesized through the polymerization of phloretin with phosphoric acid. The reaction typically involves the esterification of phloretin with phosphoric acid under controlled conditions to form the polyionic polyester. The process requires precise temperature control and the use of catalysts to ensure the formation of the desired polymer .
Industrial Production Methods: Industrial production of polyphloretin phosphate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the production of high-quality polyphloretin phosphate suitable for various applications .
化学反应分析
Types of Reactions: 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the polymer, altering its properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer, enhancing its reactivity and functionality
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
科学研究应用
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid has a wide range of scientific research applications, including:
Chemistry:
- Used as a reagent in various organic synthesis reactions.
- Studied for its unique polymeric properties and potential applications in material science .
Biology:
- Investigated for its role in inhibiting prostaglandin action, which has implications in inflammation and pain management .
Medicine:
- Explored for its potential in regulating thyroid hormone secretion and treating conditions like Graves’ disease .
- Studied for its anti-inflammatory properties and potential use in treating inflammatory diseases .
Industry:
作用机制
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid exerts its effects primarily by inhibiting the action of prostaglandins. It interferes with the binding of prostaglandins to their receptors, thereby blocking their biological effects. This inhibition can reduce inflammation, pain, and other prostaglandin-mediated responses . Additionally, polyphloretin phosphate has been shown to inhibit the action of thyroid-stimulating hormone (TSH) at its receptor site, which can regulate thyroid hormone secretion .
相似化合物的比较
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid is unique in its ability to inhibit prostaglandin action. Similar compounds include:
Di-4-phloretin phosphate: Another derivative of phloretin that inhibits cyclic AMP accumulation.
4-phloretin phosphate: A related compound with similar inhibitory effects on prostaglandin action.
Phloretin: The parent compound, which also has inhibitory effects but is less potent than its phosphorylated derivatives
This compound stands out due to its higher potency and broader range of applications in scientific research and medicine.
属性
CAS 编号 |
9014-72-6 |
|---|---|
分子式 |
C15H17O9P |
分子量 |
372.26 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid |
InChI |
InChI=1S/C15H14O5.H3O4P/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20;1-5(2,3)4/h1-2,4-5,7-8,16-17,19-20H,3,6H2;(H3,1,2,3,4) |
InChI 键 |
RLMSQWIGQNTPCF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O.OP(=O)(O)O |
规范 SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O.OP(=O)(O)O |
Key on ui other cas no. |
9014-72-6 |
同义词 |
Phosphate, Polyphloretin Polyphloretin Phosphate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[Ethyl-(6-hydrazinylpyridazin-3-yl)amino]propan-2-ol](/img/structure/B1216766.png)


![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methyl-4-(oxirane-2-carbonylamino)pyrrole-2-carboxamide](/img/structure/B1216772.png)




![[4-Cyano-5-methyl-4-(3,4,5-trimethoxyphenyl)hexyl]-[2-(3,4-dimethoxyphenyl)ethyl]-dimethylazanium](/img/structure/B1216778.png)




